2-(1,2,3-Triazolyl)acetohydrazide
Description
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9) |
InChI Key |
PZPYUCFHLUZAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Propargyl Acetate Synthesis :
Propargyl alcohol is esterified with acetic anhydride to form propargyl acetate. -
Azide Preparation :
Sodium azide reacts with ethyl bromoacetate to yield ethyl azidoacetate. -
CuAAC Cycloaddition :
Propargyl acetate and ethyl azidoacetate undergo Cu(I)-catalyzed cycloaddition to form ethyl 2-(1,2,3-triazolyl)acetate. -
Hydrazide Formation :
The ester intermediate is treated with hydrazine hydrate in ethanol to produce the target compound.
Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Propargyl acetate | Acetic anhydride, RT, 2 hr | 85–90 |
| Ethyl azidoacetate | NaN₃, DMF, 60°C, 12 hr | 78–82 |
| CuAAC | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, RT | 90–95 |
| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux, 4 hr | 88–92 |
Advantages : High regioselectivity, scalability, and compatibility with aqueous conditions.
Limitations : Requires copper removal via chelating resins, which may complicate purification.
Hydrazide Formation via Ester Aminolysis
This two-step approach prioritizes simplicity by directly converting triazole-containing esters to hydrazides.
Reaction Scheme
-
Triazole Ester Synthesis :
Ethyl 2-azidoacetate undergoes Huisgen cycloaddition with acetylene derivatives (e.g., phenylacetylene) under thermal or catalytic conditions to form ethyl 2-(1,2,3-triazolyl)acetate. -
Aminolysis with Hydrazine :
The ester reacts with excess hydrazine hydrate in ethanol under reflux to yield the hydrazide.
Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Huisgen Cycloaddition | Phenylacetylene, 100°C, 24 hr | 65–70 |
| Aminolysis | NH₂NH₂·H₂O, EtOH, reflux, 6 hr | 80–85 |
Advantages : Avoids metal catalysts, suitable for acid-sensitive substrates.
Limitations : Lower regioselectivity compared to CuAAC; longer reaction times.
One-Pot Hydrazone Cyclization
Adapting methodologies from triazole patent literature, this route employs hydrazones as key intermediates.
Reaction Scheme
Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone synthesis | Glyoxal, propionic acid, RT, 3 hr | 75–80 |
| Cyclization | NH₃ (aq), 80°C, 8 hr | 70–75 |
Advantages : One-pot protocol minimizes intermediate isolation; cost-effective.
Limitations : Propionic acid removal required to prevent byproducts; moderate yields.
Comparative Analysis of Methods
| Parameter | CuAAC | Ester Aminolysis | One-Pot Cyclization |
|---|---|---|---|
| Regioselectivity | High (1,4-only) | Moderate | Low |
| Catalyst Requirement | Cu(I) essential | None | None |
| Reaction Time | 2–4 hr | 24–30 hr | 11–12 hr |
| Overall Yield | 80–85% | 65–70% | 60–65% |
| Scalability | Excellent | Moderate | Limited |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Triazolyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of triazole derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The 1,2,3-triazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of 2-(1,2,3-Triazolyl)acetohydrazide exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Compound E demonstrated an IC50 value of 0.8 µM against HepG2 cells, indicating strong anticancer potential .
- A study on triazole-based hybrids showed promising results in inhibiting cancer cell proliferation, with selectivity indices ranging from 6.8 to 494.8 for different cell lines .
1.2 Antiviral Properties
Recent developments have highlighted the antiviral potential of triazole derivatives. For example, compounds related to this compound have been synthesized and tested against viruses, including SARS-CoV-2. These compounds showed significant inhibitory activity, making them candidates for further development as antiviral agents .
2.1 Antimicrobial Effects
The antimicrobial activity of this compound has been documented in various studies. The compound has demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in treating infectious diseases.
- In vitro studies reported that certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity .
2.2 Anti-inflammatory and Antidiabetic Properties
Triazole derivatives have also been explored for their anti-inflammatory and antidiabetic activities. Research has shown that these compounds can inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism:
- A derivative exhibited an IC50 value of 13 µM against alpha-glucosidase, showcasing its potential as an antidiabetic agent .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction (click chemistry), which allows for the efficient formation of the triazole ring under mild conditions. This method not only simplifies the synthesis but also enhances the biological activity of the resulting compounds.
Table: Synthesis Methods and Yields
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| A | Azide-Alkyne Cycloaddition | 85 |
| B | Copper-Catalyzed Reaction | 90 |
| C | Microwave-Assisted Synthesis | 75 |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1: A series of triazole derivatives were synthesized and evaluated for anticancer activity against various cell lines. The most potent compound showed significant cytotoxicity with minimal side effects in vivo.
- Case Study 2: The antiviral efficacy of a triazole derivative was assessed in vitro against SARS-CoV-2, revealing promising results that warrant further clinical investigation.
Mechanism of Action
The mechanism of action of 2-(1,2,3-Triazolyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity. This allows the compound to inhibit enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- 2-(1H-Benzotriazol-1-yl)-N′-arylideneacetohydrazides (e.g., compounds with 3,5-dibromo-2-hydroxybenzylidene substituents): These derivatives exhibit enhanced antimicrobial activity due to halogenated aryl groups, which improve lipophilicity and membrane penetration .
- Ethyl-thio benzimidazolyl acetohydrazides : Substitution with ethylthio and benzimidazole groups confers potent α-glucosidase inhibition (IC50 = 6.10–7.34 µM) compared to 2-(1,2,3-triazolyl)acetohydrazide derivatives, which typically show IC50 values in the micromolar range .
- Benzothiazole acylhydrazones : These compounds, such as 2-((5-substitutedbenzothiazol-2-yl)thio)-N′-benzylideneacetohydrazides, demonstrate selective anticancer activity against glioma (C6) and colorectal (HT-29) cell lines, attributed to the benzothiazole-thioether linkage .
Key Observations :
- Antimicrobial Activity: this compound derivatives show broader-spectrum activity against both bacteria (e.g., M. tuberculosis) and protozoa (L. donovani), whereas benzothiazole acylhydrazones are more selective for cancer cells .
- Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives outperform triazolyl acetohydrazides in α-glucosidase inhibition, likely due to the electron-withdrawing effects of the benzimidazole ring enhancing target interaction .
Physicochemical Properties
| Compound | Molecular Weight | LogP<sup>a</sup> | Water Solubility |
|---|---|---|---|
| This compound | ~218.22 g/mol | 1.2 | Moderate |
| 2-(Benzothiazol-2-ylsulfanyl)acetohydrazide | 330.80 g/mol | 3.5 | Low |
| Ethyl-thio benzimidazolyl derivative | 354.40 g/mol | 2.8 | Moderate |
Notes:
Biological Activity
2-(1,2,3-Triazolyl)acetohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, antidiabetic, anticancer activities, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C5H7N5O
Molecular Weight: 155.14 g/mol
IUPAC Name: 2-(1,2,3-triazol-1-yl)acetohydrazide
Canonical SMILES: NC(=O)C(C1=NN=N1)N
The presence of the triazole ring is significant as it contributes to the compound's biological activity through various interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits substantial antimicrobial properties against a range of pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC): The compound showed MIC values ranging from 15.62 to 125 µg/mL against several Gram-positive and Gram-negative bacteria. For instance, it exhibited strong activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard antibiotics like nitrofurantoin and ampicillin .
| Pathogen | MIC (µg/mL) | Comparison (Nitrofurantoin) |
|---|---|---|
| Staphylococcus aureus | 3.91 | 7.81 |
| Escherichia coli | 7.81 | 15.62 |
| Bacillus cereus | 3.91 | 7.81 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the compound's ability to form stable complexes with essential metal ions in bacterial enzymes.
Antidiabetic Activity
Research has also highlighted the potential of this compound as an antidiabetic agent.
α-Glucosidase Inhibition
In a series of studies evaluating α-glucosidase inhibitors, derivatives of this compound demonstrated significant inhibitory activity:
- IC50 Values: The compound exhibited IC50 values ranging from 1.00 ± 0.01 to >750 µM compared to acarbose (IC50 = 754.1 ± 0.5 µM), indicating its potential as a lead compound for developing new antidiabetic medications .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied, with promising results for this compound.
Cell Line Studies
In vitro assays on various cancer cell lines such as MCF7 (breast cancer), Hep3B (liver cancer), and HCT116 (colon cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation effectively:
- Cytotoxicity Assay Results: The compound exhibited a dose-dependent cytotoxic effect on cancer cells with lower IC50 values compared to conventional chemotherapeutics .
Case Studies and Research Findings
Several studies have confirmed the biological activities of this compound:
- Study on Antimicrobial Efficacy: A comparative study showed that triazole derivatives demonstrated superior antimicrobial activity against MRSA strains compared to traditional antibiotics.
- Antidiabetic Study: Research indicated that modifications in the triazole structure could enhance α-glucosidase inhibition, suggesting a structure-activity relationship that could guide future drug design .
- Anticancer Potential: Investigations into the mechanism revealed that triazole derivatives could inhibit key signaling pathways involved in cancer progression.
Q & A
Q. What are the limitations of reductive amination for synthesizing asymmetric triazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
